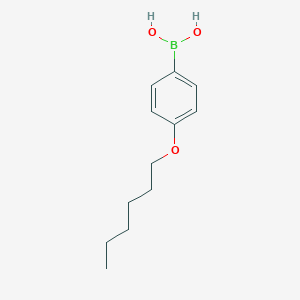
4-Hexyloxyphenylboronic acid
Cat. No. B038556
Key on ui cas rn:
121219-08-7
M. Wt: 222.09 g/mol
InChI Key: XYNVLFGOOWUKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06323373B1
Procedure details


In an apparatus which had been baked out and blanketed with argon, magnesium turnings (1.89 g; 78 mmol) were treated with a crystal of iodine and covered with dried THF. A few drops of 4-hexyloxybromobenzene were then added to the solution without stirring. The Grignard reaction began very quickly and, while stirring, the 4-hexyloxybromobenzene (total amount: 20 g; 78 mmol) was then added dropwise at such a rate that the mixture boiled gently. During this addition, the mixture was diluted with a little THF (total amount: about 100 ml). The mixture was refluxed for 3 hours (only a few flakes of magnesium remaining in the solution) and subsequently allowed to cool. The Grignard solution was transferred to a 250 ml dropping funnel in a countercurrent of protective gas and added dropwise to a solution of trimethyl borate (8.9 g; 9.6 ml; 86 mmol) in 50 ml of dry THF while stirring at −70° C., resulting in formation of a precipitate. The reaction mixture was allowed to warm to RT overnight and was then introduced while stirring into a mixture of 100 g of ice and 3 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted 3 times with 100 ml each time of chloroform and the combined organic phases were evaporated. The crude product was subsequently recrystallized from hexane. Product: colorless, wax-like solid (11.28 g; 66%); melting point: 84-87° C.







[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Seven




Identifiers


|
REACTION_CXSMILES
|
[Mg].II.[CH2:4]([O:10][C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=1)[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[B:18](OC)([O:21]C)[O:19]C.S(=O)(=O)(O)O>C(OC1C=CC(Br)=CC=1)CCCCC.C1COCC1>[CH2:4]([O:10][C:11]1[CH:16]=[CH:15][C:14]([B:18]([OH:21])[OH:19])=[CH:13][CH:12]=1)[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.89 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Four
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C=C1)Br
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Six
|
Name
|
|
|
Quantity
|
9.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Seven
[Compound]
|
Name
|
ice
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C=C1)Br
|
Step Nine
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
without stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Grignard reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During this addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring at −70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in formation of a precipitate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then introduced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted 3 times with 100 ml each time of chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic phases were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was subsequently recrystallized from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C=C1)B(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
